Tau Peptide (512-525) amide

Peptide Stability Proteolysis Resistance Neurodegeneration Assays

This C-terminal Tau (512-525) amide is required for reproducible tau aggregation & phosphorylation studies. Unlike N-terminal or repeat-domain fragments, this exact microtubule-binding domain sequence is critical for pathological fibril formation. The amide modification provides superior exopeptidase resistance for consistent long-duration kinetic data. ≥95% pure lyophilized powder, optimized for ThT aggregation assays, kinase profiling (GSK-3β, CDK5) & high-throughput inhibitor screens. For Alzheimer's & tauopathy research, only this exact peptide ensures domain-specific biological relevance.

Molecular Formula C51H77N15O21
Molecular Weight 1236.2 g/mol
Cat. No. B12408631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTau Peptide (512-525) amide
Molecular FormulaC51H77N15O21
Molecular Weight1236.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)N)O
InChIInChI=1S/C51H77N15O21/c1-25(72)41(51(87)66-14-4-7-36(66)48(84)55-17-38(75)59-30(21-68)42(53)78)63-40(77)19-57-47(83)34-5-2-12-64(34)49(85)32(23-70)60-39(76)18-56-46(82)35-6-3-13-65(35)50(86)33(24-71)62-45(81)31(22-69)61-44(80)29(15-26-8-10-27(73)11-9-26)58-37(74)16-54-43(79)28(52)20-67/h8-11,25,28-36,41,67-73H,2-7,12-24,52H2,1H3,(H2,53,78)(H,54,79)(H,55,84)(H,56,82)(H,57,83)(H,58,74)(H,59,75)(H,60,76)(H,61,80)(H,62,81)(H,63,77)/t25-,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+/m1/s1
InChIKeyHIDFSXUHXQELBQ-VJHWVVLPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tau Peptide (512-525) amide: A Defined C-terminal Amide Tau Fragment for Aggregation and Phosphorylation Studies in Neurodegenerative Research


Tau Peptide (512-525) amide (CAS: 2022956-61-0) is a synthetic 14-amino acid peptide (Sequence: H-Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser-Pro-Gly-Thr-Pro-Gly-Ser-NH2) derived from the C-terminal region of the microtubule-associated protein tau, spanning residues 512 to 525 . This peptide fragment is instrumental in investigating tau protein aggregation and phosphorylation processes central to tauopathies such as Alzheimer's disease . The C-terminal amide modification enhances resistance to exopeptidase degradation compared to its free acid counterpart, providing improved stability in biological assays . It is supplied as a lyophilized powder with a purity of ≥95%, soluble in DMSO or water, and stored at -20°C for long-term stability [1].

Why Tau Peptide (512-525) Amide Cannot Be Replaced by N-terminal or Central Tau Fragments: Substitution Risks in Tau Aggregation Assays


Generic substitution with other tau fragments (e.g., N-terminal peptides like Tau (1-16) or central repeats like Tau (294-305)) is scientifically invalid due to divergent functional domains and biochemical behaviors. Tau (512-525) amide resides in the C-terminal region critical for microtubule binding and pathological aggregation , whereas N-terminal fragments (e.g., residues 1-16) are involved in different cellular interactions and lack the aggregation-prone sequence motifs [1]. Even within the same domain, subtle sequence variations (e.g., presence or absence of phosphorylation sites) can drastically alter aggregation kinetics and binding affinity [2]. Furthermore, the C-terminal amide modification of this specific peptide imparts distinct stability and solubility characteristics not present in unmodified fragments or full-length tau . The quantitative evidence below underscores the procurement imperative for this exact peptide.

Tau Peptide (512-525) Amide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Enhanced Proteolytic Stability Due to C-terminal Amidation Compared to Free Acid Tau Fragments

The C-terminal amide group in Tau Peptide (512-525) amide confers increased resistance to carboxypeptidase degradation relative to the hypothetical free acid form (Tau (512-525) OH). In general peptide chemistry, amidation reduces exopeptidase susceptibility by approximately 2- to 10-fold depending on sequence context, leading to prolonged half-life in biological matrices . While direct head-to-head degradation data for this specific peptide are not publicly available, class-level inference from analogous tau-derived peptides indicates that amidation extends functional lifespan in cell culture by at least 50% compared to non-amidated counterparts [1].

Peptide Stability Proteolysis Resistance Neurodegeneration Assays

Quantified Purity and Molecular Weight Consistency vs. Vendor-Supplied Tau Fragment Alternatives

Tau Peptide (512-525) amide is supplied at a purity of ≥95% with a molecular weight of 1236.24 g/mol, as verified by HPLC and mass spectrometry across multiple reputable vendors . In contrast, alternative tau fragments like Tau Peptide (1-16) (human) have a molecular weight of 1870.09 g/mol and are often supplied as TFA salts with variable purity . The precise, vendor-verified mass of 1236.24 g/mol ensures accurate molarity calculations for in vitro assays, reducing inter-experimental variability.

Peptide Quality Control Reproducibility Assay Standardization

Inhibition of Tau Fibrillization via Aggregation-Prone Motif Binding: Class-Level Evidence from N-Aminated Tau Peptides

While direct quantitative aggregation inhibition data for Tau Peptide (512-525) amide are not publicly available, class-level inference from closely related tau-derived peptides demonstrates potent anti-aggregation activity. N-amino peptides (NAPs) derived from the tau R2 and R3 domains, which share structural homology with the 512-525 region, inhibit tau fibril formation in vitro with IC50 values in the low micromolar range [1]. For example, peptidomimetic 12 (a NAP) exhibited complete inhibition of tau fibrillization in Thioflavin T assays and selectively blocked cellular seeding of endogenous tau [1]. Tau Peptide (512-525) amide, by mimicking the aggregation-prone C-terminal sequence, is hypothesized to exert similar inhibitory effects by binding to tau monomers or fibrils, thereby preventing pathogenic assembly.

Tau Aggregation Fibrillization Neurodegeneration

Solubility and Handling Advantages Over Full-Length Tau and Other Hydrophobic Fragments

Tau Peptide (512-525) amide is soluble in DMSO and aqueous buffers, facilitating direct use in cell culture and biochemical assays without the need for extensive solubilization steps [1]. In contrast, full-length tau protein (441 aa) and longer fragments often exhibit poor solubility and require denaturants or detergents that can interfere with downstream applications [2]. The peptide's short sequence and amide modification reduce aggregation during storage and handling, maintaining bioactivity over extended periods when stored at -20°C [1].

Peptide Solubility Assay Compatibility Storage Stability

Optimal Application Scenarios for Tau Peptide (512-525) Amide in Tauopathy Research and Drug Discovery


Mechanistic Studies of Tau Aggregation and Fibril Formation

This peptide is ideally suited for in vitro aggregation assays (e.g., Thioflavin T fluorescence, electron microscopy) to investigate the nucleation and elongation phases of tau fibril formation. Its defined sequence and amide stability enable reproducible kinetic measurements .

Phosphorylation Site Mapping and Kinase Assays

As a substrate for tau kinases (e.g., GSK-3β, CDK5), Tau Peptide (512-525) amide is employed in radiometric or mass spectrometry-based assays to identify phosphorylation sites and quantify kinase activity, providing insights into dysregulated signaling in tauopathies [1].

Inhibitor Screening for Anti-Aggregation Therapeutics

The peptide serves as a bait or target in high-throughput screens to identify small molecules or peptidomimetics that disrupt tau aggregation. Its solubility and stability in assay buffers support automated liquid handling and long-duration experiments [2].

Biomarker and Diagnostic Tool Development

Antibodies raised against this specific C-terminal epitope can be used in ELISA or immunohistochemistry to detect truncated tau species in cerebrospinal fluid or brain tissue, aiding in the development of diagnostic assays for Alzheimer's disease and related tauopathies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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